4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Overview
Description
4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid is a useful research compound. Its molecular formula is C19H15N5O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.12257474 g/mol and the complexity rating of the compound is 477. The solubility of this chemical has been described as 51 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of the compound “4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s ability to fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell proliferation, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Future Directions
The future directions for this compound could involve further investigations into its potential therapeutic applications. For instance, it has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease . Additionally, its potential as a CDK2 inhibitor suggests it could be further explored as a cancer treatment .
Biochemical Analysis
Biochemical Properties
The compound 4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction suggests that the compound may play a role in regulating cell cycle progression .
Cellular Effects
In terms of cellular effects, this compound has been observed to have cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been suggested that the compound exerts these effects by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve binding interactions with biomolecules such as CDK2 . The compound’s inhibitory activity against CDK2 suggests that it may exert its effects at the molecular level by inhibiting this enzyme, thereby affecting cell cycle progression .
Properties
IUPAC Name |
4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(26)14-6-8-15(9-7-14)23-17-16-10-22-24(18(16)21-12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,26)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDHHXUNXOCMQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331199 | |
Record name | 4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821631 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333324-92-8 | |
Record name | 4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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